2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenol
Description
2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenol (CAS: Not explicitly provided; related hydrochloride monohydrate: 122439-14-9) is a phenolic derivative characterized by a morpholine ring attached via a methylene group to the para position of a 2,5-dimethylphenol scaffold. Its molecular formula is C₁₃H₁₉NO₂, and it is commonly encountered as a hydrochloride monohydrate (C₁₃H₁₉NO₂·HCl·H₂O) in technical-grade applications . The morpholine moiety enhances solubility in polar solvents, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals . Safety data indicate irritation risks (R36/37/38), necessitating precautions during handling .
Properties
IUPAC Name |
2,5-dimethyl-4-(morpholin-4-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-8-13(15)11(2)7-12(10)9-14-3-5-16-6-4-14/h7-8,15H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQXULCAEXVXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865682 | |
| Record name | 2,5-Dimethyl-4-[(morpholin-4-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenol typically involves the reaction of 2,5-dimethylphenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating the reactants to a specific temperature and maintaining the reaction for a certain period to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of 2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenol may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency in production.
Chemical Reactions Analysis
Nucleophilic Substitution
The morpholine nitrogen in the compound can act as a nucleophile, engaging in substitution reactions with alkyl halides or other electrophiles. For example:
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Reaction with alkyl halides : The morpholine nitrogen displaces halide ions under basic conditions, forming N-alkylated derivatives.
Key factors :
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Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
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Catalysts : Bases like NaOH or K2CO3 facilitate deprotonation.
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation to form quinone derivatives. For example:
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Oxidizing agents : Hydrogen peroxide (H2O2) or other peroxides in acidic conditions.
Product :
A quinone structure with oxidized phenolic rings and retained morpholinomethyl groups.
Implications :
Quinone derivatives are often biologically active, showing potential in redox-mediated processes.
Friedel-Crafts Alkylation
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Catalysts : Lewis acids like AlCl3 may facilitate electrophilic attack.
Limitations :
The phenolic hydroxyl group generally directs electrophiles to para positions, but steric hindrance from the morpholinomethyl substituent may reduce reactivity.
Phenolic Group Reactions
The hydroxyl group enables classic phenolic reactions:
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Acetylation : Reaction with acetyl chloride to form an acetate ester.
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Esterification : Reaction with carboxylic acid chlorides or anhydrides.
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Oxidative coupling : Cross-coupling with other phenolic compounds under oxidative conditions.
Data Table: Reaction Conditions and Outcomes
| Reaction Type | Reagents/Catalysts | Conditions | Key Product/Outcome |
|---|---|---|---|
| Mannich Synthesis | Formaldehyde, morpholine, HCl/NaOH | Reflux in ethanol/methanol | 2,5-Dimethyl-4-(morpholinomethyl)phenol |
| Nucleophilic Substitution | Alkyl halide, base (e.g., NaOH) | Polar aprotic solvent, room temp | N-alkylated morpholine derivative |
| Oxidation | H2O2, acidic conditions | Room temperature | Quinone derivative |
| Friedel-Crafts Alkylation | Alkyl halide, AlCl3 | Anhydrous conditions | Alkylated phenolic product (limited) |
Research Findings
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Crystallographic Stability : The compound forms stable intermolecular hydrogen bonds (e.g., C—H·O interactions), influencing its reactivity in solution .
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Biological Interactions : The morpholinomethyl group enhances solubility and may modulate enzyme activity via hydrogen bonding with active sites.
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Reactivity Modulation : The phenolic hydroxyl group’s acidity (pKa ~10) allows deprotonation under basic conditions, enabling nucleophilic reactions.
Scientific Research Applications
2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the morpholine ring can enhance its solubility and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of cellular pathways.
Comparison with Similar Compounds
Azo Derivatives with Nonlinear Optical Properties
Azo compounds, such as 2,5-Dimethyl-4-(2'-iodo-4'-nitrophenylazo)-phenol (H) (CAS: Not provided), share a phenolic core but feature azo (-N=N-) and electron-withdrawing substituents (e.g., nitro, iodo). Key differences include:
Key Insight: The iodo-nitroazo group in Compound H drastically reduces the band gap and increases dipole moment, enhancing nonlinear optical properties compared to the morpholine-substituted phenol .
Carbamate Pesticides: Methiocarb
Methiocarb (CAS: 2032-65-7), a carbamate pesticide, shares a phenolic backbone but substitutes the morpholine group with methylthio and methylcarbamate groups:
Key Insight : Methiocarb’s methylcarbamate group confers acetylcholinesterase inhibition, making it toxicologically distinct from the morpholine derivative, which lacks this bioactivity .
Methoxyimino-Ethyl Derivatives
2,5-Dimethyl-4-(1-methoxyimino-ethyl)phenol (CAS: Not provided) replaces the morpholine group with a methoxyimino-ethyl moiety. This compound is used to synthesize tetrazolinone derivatives (e.g., Compound 52 in ):
Key Insight: The methoxyimino group enables cyclization reactions to form heterocycles, a pathway less accessible with the morpholine derivative .
Dimethoxy-Morpholine Derivatives
2,6-Dimethoxy-4-(morpholin-4-ylmethyl)phenol (CAS: 122439-14-9) differs in methoxy substitution at positions 2 and 6 instead of methyl groups:
Key Insight : Methoxy groups increase electron density and solubility, altering reactivity in substitution reactions compared to methyl groups .
Research Findings and Trends
- Electronic Effects : Substituents like nitro (in azo compounds) or methylcarbamate (in Methiocarb) dominate electronic properties, whereas morpholine contributes to solubility and moderate polarity .
- Toxicity Profile : Morpholine derivatives generally exhibit lower acute toxicity compared to carbamates, which target neurological enzymes .
- Synthetic Utility : Morpholinylmethyl groups are versatile intermediates for further functionalization, whereas azo or carbamate groups define specialized applications (e.g., dyes, pesticides) .
Biological Activity
2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenol, also known as a morpholine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential antimicrobial, anticancer, and neuroprotective properties, making it a candidate for further investigation in therapeutic applications.
Antimicrobial Properties
Research indicates that 2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenol demonstrates significant antimicrobial activity . In various studies, the compound has been tested against a range of bacteria and fungi.
Table 1: Antimicrobial Activity of 2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenol
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 22 | |
| Escherichia coli | 19 | |
| Candida albicans | 21 | |
| Bacillus subtilis | 24 |
The compound's effectiveness against these pathogens suggests its potential use in developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of 2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenol have been explored in vitro. Studies show that it can induce apoptosis in cancer cells, particularly in colorectal and lung cancer cell lines.
Table 2: Cytotoxicity of 2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenol
The compound exhibited a lower cytotoxicity against normal human cells compared to traditional chemotherapeutics like cisplatin and fluorouracil, indicating a favorable selectivity index.
The mechanisms by which 2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenol exerts its biological effects are still under investigation. Preliminary studies suggest that the compound may interfere with cellular signaling pathways involved in cell proliferation and apoptosis.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound. It has been shown to mitigate oxidative stress and promote neuronal survival in models of neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds in vivo.
- Cancer Treatment : Clinical trials are ongoing to assess the efficacy of this compound as an adjunct therapy in patients with advanced colorectal cancer.
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for determining the crystal structure of 2,5-dimethyl-4-(morpholin-4-ylmethyl)phenol?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) to analyze diffraction data. The morpholine ring's chair conformation and puckering parameters (QT, θ, φ) can be quantified using Cremer-Pople coordinates . Intramolecular hydrogen bonds and C–H···π interactions should be validated via geometric analysis in software like Mercury or Olex2 .
Q. How can the phenolic hydroxyl group in this compound be detected and quantified in reaction mixtures?
- Methodological Answer : Employ colorimetric assays such as the 4-aminoantipyrine (4-AAP) method. React the compound with phenyl benzoate as a substrate; liberated phenol reacts with 4-AAP to form a red quinone-imine complex, detectable via UV-Vis spectroscopy at 510 nm . Calibrate with standard phenol solutions for quantification.
Q. What safety protocols are essential when handling 2,5-dimethyl-4-(morpholin-4-ylmethyl)phenol?
- Methodological Answer : Despite limited toxicity data, follow general guidelines for phenolic compounds: use fume hoods, nitrile gloves, and eye protection. Avoid inhalation and skin contact. For waste disposal, neutralize with alkaline solutions (e.g., NaOH) to convert phenol to water-soluble phenoxide ions .
Advanced Research Questions
Q. How can structural contradictions in puckering parameters of the morpholine ring be resolved across studies?
- Methodological Answer : Discrepancies may arise from crystallographic resolution or environmental factors (e.g., temperature, solvent). Perform comparative analysis using high-resolution SC-XRD (≤ 0.8 Å) and DFT calculations (e.g., Gaussian or ORCA) to model ring conformations. Validate via Hirshfeld surface analysis to assess intermolecular forces influencing puckering .
Q. What synthetic strategies optimize the introduction of the morpholin-4-ylmethyl group at the para position of the phenolic ring?
- Methodological Answer : Use Mannich reaction conditions: react 2,5-dimethylphenol with morpholine and formaldehyde in ethanol/water (1:1) at 60–70°C. Monitor progress via TLC (silica gel, ethyl acetate/hexane). Purify via recrystallization from ethanol to isolate the hydrochloride monohydrate form . Confirm regioselectivity via NOESY NMR to verify para substitution .
Q. How do intramolecular hydrogen bonds influence the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct pH-dependent stability studies (pH 2–12) using UV-Vis and NMR. The O–H···N hydrogen bond between the phenol and morpholine nitrogen stabilizes the neutral form at pH 7–8. At extreme pH, deprotonation disrupts this bond, increasing reactivity. Use molecular dynamics simulations (e.g., GROMACS) to model bond persistence .
Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : Apply Fukui indices (f⁻) via DFT to identify electrophilic centers. The para position adjacent to the morpholine group shows higher f⁻ values due to electron-donating effects. Validate predictions experimentally by reacting with NaN₃ in DMF and analyzing azide incorporation via LC-MS .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for derivatives of this compound?
- Methodological Answer : Variations may stem from polymorphic forms or impurities. Characterize thermal behavior via differential scanning calorimetry (DSC) and hot-stage microscopy. Compare with literature data using Cambridge Structural Database (CSD) entries. Recrystallize from multiple solvents (e.g., acetone, DCM/hexane) to isolate pure polymorphs .
Q. Why do some studies report higher bioactivity for analogs with substituents at the 3-position?
- Methodological Answer : Steric and electronic factors influence receptor binding. Perform 3D-QSAR (CoMFA/CoMSIA) to map pharmacophore features. Synthesize 3-substituted analogs (e.g., halogens, methyl groups) and assay against target enzymes. Molecular docking (AutoDock Vina) can reveal steric clashes or enhanced π-π stacking in 3-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
